Potassium 1H-pyrazole-4-trifluoroborate

Catalog No.
S792865
CAS No.
1111732-81-0
M.F
C3H3BF3KN2
M. Wt
173.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 1H-pyrazole-4-trifluoroborate

CAS Number

1111732-81-0

Product Name

Potassium 1H-pyrazole-4-trifluoroborate

IUPAC Name

potassium;trifluoro(1H-pyrazol-4-yl)boranuide

Molecular Formula

C3H3BF3KN2

Molecular Weight

173.98 g/mol

InChI

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1

InChI Key

IKWKPYJRTNMJDL-UHFFFAOYSA-N

SMILES

[B-](C1=CNN=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CNN=C1)(F)(F)F.[K+]

Pyrazole Ring as a Scaffolding Moiety

  • The pyrazole ring, a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, serves as a valuable scaffold in medicinal chemistry due to its:
    • Aromatic character: This property enhances the compound's stability and lipophilicity, allowing for better penetration into cells .
    • Hydrogen bond donor and acceptor capabilities: These features enable KPTFB to interact with various biomolecules, potentially leading to diverse biological activities .

Trifluoroborate Group as a Functional Group

  • The trifluoroborate group (BF3) plays a crucial role in KPTFB by:
    • Modulating reactivity: The electron-withdrawing nature of the BF3 group can influence the reactivity of the pyrazole ring, making it susceptible to further functionalization and tailoring its properties for specific applications .
    • Serving as a leaving group: In certain reactions, the BF3 group can detach from the molecule, allowing for the formation of new bonds and facilitating the introduction of desired functionalities .

Applications in Medicinal Chemistry

KPTFB's unique combination of functionalities makes it a versatile tool in medicinal chemistry research, with potential applications including:

  • Development of novel therapeutic agents: KPTFB can serve as a building block for the synthesis of new drugs targeting various diseases by incorporating the pyrazole ring into the drug structure .
  • Exploration of new mechanisms of action: Studies have explored KPTFB derivatives as potential inhibitors of various enzymes and other biological targets, providing insights into novel mechanisms for drug discovery .

Potassium 1H-pyrazole-4-trifluoroborate is an organoboron compound with the molecular formula C₃H₃BF₃KN₂ and a CAS number of 1111732-81-0. This compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoroborate group (-BF₃) contributes to its unique reactivity and solubility properties, making it valuable in various chemical applications. Potassium 1H-pyrazole-4-trifluoroborate is typically used in research settings, particularly in organic synthesis and coordination chemistry .

  • Cross-Coupling Reactions: It serves as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and various nucleophiles.
  • Nucleophilic Substitution: The trifluoroborate moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
  • Coordination Chemistry: The compound can coordinate with transition metals, forming complexes that are useful in catalysis .

The synthesis of potassium 1H-pyrazole-4-trifluoroborate typically involves the following methods:

  • Reaction of Pyrazole with Boron Trifluoride: Pyrazole can be reacted with boron trifluoride in the presence of potassium salts to yield potassium 1H-pyrazole-4-trifluoroborate.
  • Direct Boronation: The compound can also be synthesized through direct boronation methods, where pyrazole derivatives are treated with boron reagents under controlled conditions .

Potassium 1H-pyrazole-4-trifluoroborate has several applications across different fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for constructing complex molecules through cross-coupling reactions.
  • Material Science: The compound's unique properties make it useful in developing new materials, including polymers and coatings.
  • Agricultural Chemistry: It may find applications in agrochemicals due to its potential reactivity with various substrates .

Potassium 1H-pyrazole-4-trifluoroborate shares similarities with several other organoboron compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Potassium TrifluoroborateKBF₃A simpler boron compound without the pyrazole structure; used as a reagent in various reactions.
Sodium 1H-pyrazole-4-boronateC₃H₃BKN₂Similar structure but uses sodium instead of potassium; often used in similar applications.
TriisopropylboraneC₁₂H₁₈BA more sterically hindered boron compound; used in hydroboration reactions but lacks the pyrazole ring.

Potassium 1H-pyrazole-4-trifluoroborate is unique due to its combination of the pyrazole ring and trifluoroborate group, allowing for specific reactivity patterns not found in simpler boron compounds .

Dates

Modify: 2023-08-15

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